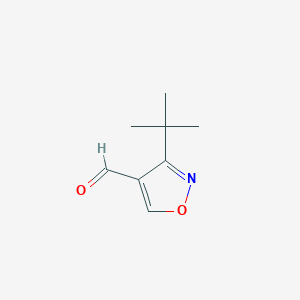

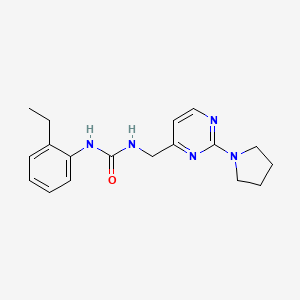

![molecular formula C8H7N3O2 B3006906 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2306299-81-8](/img/structure/B3006906.png)

7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic organic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is known for its unique molecular structure and properties that make it a promising candidate for the development of new drugs and materials.

科学的研究の応用

Corrosion Inhibition

7-Methoxypyrido[2,3-d]pyrimidin-4-amine, a derivative of 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one, has been studied for its potential as a corrosion inhibitor for mild steel in acidic environments. Research indicates that it acts as a mixed-type inhibitor and adheres to the steel surface following the Langmuir adsorption isotherm, as evidenced through techniques like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy. Surface analysis using scanning electron microscopy (SEM), energy dispersive X-ray spectroscopy (EDX), and atomic force microscopy (AFM) further supports these findings (Yadav et al., 2015).

Anticancer Properties

A series of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and evaluated for their anticancer activities. Some of these compounds displayed potent antitumor activity, with specific derivatives showing high effectiveness in inhibiting cancer cell growth, as tested in the National Cancer Institute (NCI) in the USA. This highlights the potential of this compound derivatives in cancer treatment (Elgohary & El-Arab, 2013).

Antimicrobial Activity

Some derivatives of this compound have been created with the intention of exploring their antimicrobial properties. These compounds were tested against various microbial strains, and the results were compared to standard antibiotics like streptomycin and fusidic acid. The structural assignments of these new compounds were based on chemical and spectroscopic evidence, underscoring their potential in antimicrobial applications (Fayed et al., 2014).

EGFR Kinase Inhibition

7-Methoxypyrido[2,3-d]pyrimidin-7(8H)-ones have been studied for their activity as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase. This research is significant because EGFR is a target for cancer therapy, and these compounds could provide a basis for developing new anticancer drugs. The methodology used in this study combines Michael-addition and pyridopyrimidinone ring formation in a single step, enhancing the efficiency of the synthesis process (Boros et al., 2004).

Mass Spectral Analysis

The mass spectra of various 4-substituted pyrido[2,3-d]pyrimidines, including this compound derivatives, have been examined. This study provides insights into the fragmentation patterns of these compounds, which is essential for understanding their chemical behavior and potential applications in various fields, such as pharmaceuticals and materials science (Higashino et al., 1972).

作用機序

Target of Action

The primary targets of 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one are various tyrosine kinases . Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues in proteins. They play a crucial role in signal transduction pathways and regulate cell growth, differentiation, and metabolism .

Mode of Action

This compound interacts with its targets by inhibiting the activity of tyrosine kinases . This inhibition disrupts the normal signaling pathways, leading to changes in cellular processes .

Biochemical Pathways

The compound affects several biochemical pathways, including those involving Src tyrosine kinase, EGFR kinase, Wee1 kinase, cyclin-dependent kinase (CDK4), DYRK1B and DYRK1A, Abl kinase, PLK2 kinase, and phosphodiesterase type 5 (PDE5) . The disruption of these pathways can lead to downstream effects such as the inhibition of cell growth and proliferation .

Pharmacokinetics

The compound’s effectiveness as a kinase inhibitor suggests it has sufficient bioavailability to reach its targets within cells .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of tyrosine kinase activity, disruption of signal transduction pathways, and inhibition of cell growth and proliferation . These effects can potentially be harnessed for therapeutic purposes, such as in the treatment of cancer .

特性

IUPAC Name |

7-methoxy-3H-pyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-6-3-2-5-7(11-6)9-4-10-8(5)12/h2-4H,1H3,(H,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFMTZVUQJPUEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)C(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B3006829.png)

![3-Pyrazol-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B3006830.png)

![3-[5-[(3,4-Dichlorophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl]-1-phenyl-4-pyridazinone](/img/structure/B3006831.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylbutan-1-one](/img/structure/B3006836.png)

![2-{[Amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3006837.png)

![5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3006845.png)

![3-((7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3006846.png)